3,5-二溴-6-氯吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

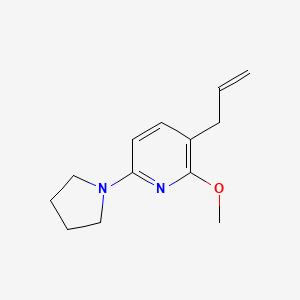

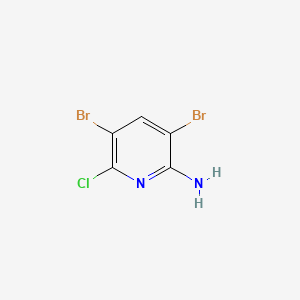

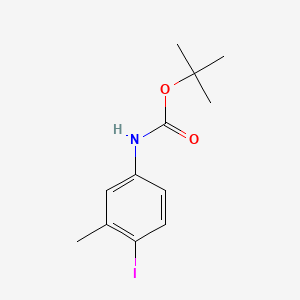

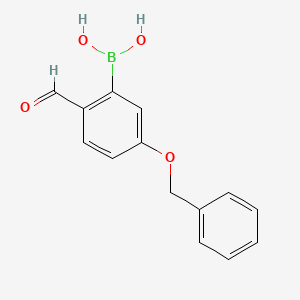

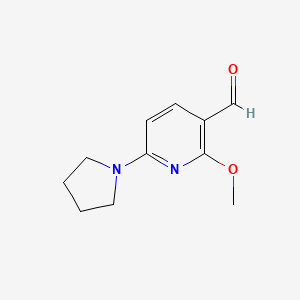

3,5-Dibromo-6-chloropyridin-2-amine is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a starting material for the production of many pharmaceutical compounds .

Molecular Structure Analysis

The molecular weight of 3,5-Dibromo-6-chloropyridin-2-amine is 286.35 . The InChI code for this compound is 1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .Physical And Chemical Properties Analysis

3,5-Dibromo-6-chloropyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

多卤吡啶的选择性胺化:Ji、Li和Bunnelle(2003)的研究表明,在钯-Xantphos复合物催化下,使用3,5-二溴-6-氯吡啶-2-胺对多卤吡啶进行选择性胺化,产率高且具有化学选择性 (Jianguo Ji, Tao Li, & W. Bunnelle, 2003)。

含吡啶的大环化合物的形成:Averin等人(2005)报道了钯催化的3,5-二卤吡啶(包括3,5-二溴-6-氯吡啶-2-胺)与线性多胺反应形成新的含吡啶的大环化合物 (A. Averin et al., 2005)。

能量衍生物合成:Zhao Ku(2015)使用2-氯-3,5-二硝基吡啶-4-胺和6-氯-3,5-二硝基吡啶-2-胺合成了能量化合物,展示了卤代吡啶在这一领域的潜力 (Zhao Ku, 2015)。

固态荧光研究:Ershov等人(2017)研究了由4-氨基-2-芳基-6-氯吡啶-3,5-二氰基衍生物的固态荧光,突出了在光学材料中的应用 (O. V. Ershov et al., 2017)。

液氨胺化:Woźniak、Bańskira和Szpakiewicz(1993)探索了3,5-二硝基吡啶及其衍生物与液氨的胺化反应,产生各种氨基取代化合物 (M. Woźniak, Andrzej Bańskira, & B. Szpakiewicz, 1993)。

卤代吡啶的胺化重排:Pieterse和Hertog(2010)研究了卤代吡啶的胺化重排过程,提供了涉及吡啶中间体的反应机理见解 (M. Pieterse & H. J. Hertog, 2010)。

钯催化的杂环化合物化:Abel等人(2017)研究了使用二卤代吡啶(包括3,5-二溴-6-氯吡啶-2-胺)对脂肪基胺进行钯催化的杂环化反应,展示了在有机合成中的实用性 (A. Abel et al., 2017)。

合成技术优化:Sheng-song(2010)优化了相关化合物的合成技术,强调了高效合成方法在利用这类化学品中的重要性 (Li Sheng-song, 2010)。

钯催化的3,5-二溴-2-吡喃的胺化:Lee和Cho(2003)描述了3,5-二溴-2-吡喃与各种胺的钯催化偶联反应,与吡啶衍生物研究相关 (Jin‐Hee Lee & C. Cho, 2003)。

含胺三组分反应:Ranjbar‐Karimi等人(2014)探索了涉及氯代吡啶衍生物的三组分反应,有助于理解复杂有机反应 (R. Ranjbar‐Karimi, Aliyeh Khajeh-Khezri, & M. Anary‐Abbasinejad, 2014)。

安全和危害

作用机制

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be a variety of chemical reactions where it acts as a reactant.

Mode of Action

The mode of action of 3,5-Dibromo-6-chloropyridin-2-amine involves its participation in chemical reactions as a reactant. One such reaction could be the Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound could potentially act as an organoboron reagent .

Pharmacokinetics

For instance, it has a high GI absorption and is BBB permeant . Its Log Po/w values, which indicate lipophilicity, range from 1.98 to 2.85 , suggesting it could have good bioavailability.

Result of Action

The molecular and cellular effects of 3,5-Dibromo-6-chloropyridin-2-amine’s action would depend on the specific reactions it’s involved in and the final products of these reactions. As an intermediate in organic synthesis, its primary role is to contribute to the formation of other compounds .

属性

IUPAC Name |

3,5-dibromo-6-chloropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUVLSFBMNPJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704812 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-6-chloropyridin-2-amine | |

CAS RN |

1261269-84-4 |

Source

|

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)